beta-Farnesene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,11-dimethyl-3-methylidenedodeca-1,6,10-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNRRGGBADWTMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=C)C=C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860230 | |
| Record name | 7,11-Dimethyl-3-methylidenedodeca-1,6,10-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77129-48-7 | |
| Record name | 7,11-Dimethyl-3-methylene-1,6,10-dodecatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77129-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biosynthesis and Metabolic Pathways of Beta Farnesene
Fundamental Precursor Pathways for Isoprenoid Synthesis
All isoprenoids, including beta-farnesene, are synthesized from the universal five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). Two distinct and evolutionarily ancient pathways are responsible for the production of these essential precursors: the Mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
Mevalonate (MVA) Pathway in Eukaryotic and Archaeal Systems
Operating primarily in the cytosol of eukaryotes and in archaea, the MVA pathway commences with acetyl-CoA. A series of enzymatic reactions leads to the formation of mevalonate, which is subsequently phosphorylated and decarboxylated to yield IPP.
The key steps and enzymes involved in the MVA pathway are outlined below:
| Step | Enzyme | Substrate(s) | Product |
| 1 | Acetoacetyl-CoA thiolase | 2 x Acetyl-CoA | Acetoacetyl-CoA + CoA |
| 2 | HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) + CoA |
| 3 | HMG-CoA reductase | HMG-CoA + 2 NADPH | Mevalonate + 2 NADP+ + CoA |
| 4 | Mevalonate kinase | Mevalonate + ATP | Mevalonate-5-phosphate + ADP |
| 5 | Phosphomevalonate kinase | Mevalonate-5-phosphate + ATP | Mevalonate-5-pyrophosphate + ADP |
| 6 | Mevalonate-5-pyrophosphate decarboxylase | Mevalonate-5-pyrophosphate + ATP | Isopentenyl pyrophosphate (IPP) + ADP + Pi + CO2 |
IPP is then reversibly converted to DMAPP by the enzyme isopentenyl pyrophosphate isomerase.
2-C-Methyl-Erythritol 4-Phosphate (MEP) Pathway in Prokaryotic and Plant Systems
In most bacteria, algae, and the plastids of plants, the MEP pathway, also known as the non-mevalonate pathway, is the operative route for IPP and DMAPP synthesis. This pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate.
The enzymatic sequence of the MEP pathway is as follows:
| Step | Enzyme | Substrate(s) | Product |
| 1 | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate + Glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2 | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | DXP + NADPH | 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 3 | MEP cytidylyltransferase (IspD) | MEP + CTP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |
| 4 | CDP-ME kinase (IspE) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol + ATP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate |
| 5 | MEcPP synthase (IspF) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol 2-phosphate | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) + CMP |
| 6 | HMBPP synthase (IspG) | MEcPP | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |
| 7 | HMBPP reductase (IspH) | HMBPP | Isopentenyl pyrophosphate (IPP) + Dimethylallyl pyrophosphate (DMAPP) |
Farnesyl Pyrophosphate (FPP) Synthesis and Metabolic Flux Regulation
The direct precursor to this compound is farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid. FPP is synthesized through the sequential head-to-tail condensation of IPP units with DMAPP. This crucial step is catalyzed by farnesyl pyrophosphate synthase (FPPS).
The synthesis of FPP proceeds in two main steps:
Geranyl Pyrophosphate (GPP) Synthesis: FPPS first catalyzes the condensation of one molecule of DMAPP with one molecule of IPP to form the 10-carbon intermediate, geranyl pyrophosphate (GPP).
Farnesyl Pyrophosphate (FPP) Synthesis: Subsequently, the same enzyme catalyzes the addition of another IPP molecule to GPP, yielding the 15-carbon FPP.
The regulation of metabolic flux towards FPP is a critical control point in terpenoid biosynthesis. The availability of the precursors IPP and DMAPP from either the MVA or MEP pathway is a primary determinant. Furthermore, the expression and activity of FPPS can be regulated by various developmental and environmental cues, thereby controlling the pool of FPP available for downstream terpene synthases. The partitioning of FPP between different metabolic pathways, such as the synthesis of sesquiterpenes, sterols, or other isoprenoids, is a complex process influenced by the substrate affinities and expression levels of the respective enzymes.
This compound Synthase (BFS) Enzymology and Characterization
The final and committed step in the biosynthesis of this compound is the conversion of FPP, a reaction catalyzed by the enzyme this compound synthase (BFS). This enzyme belongs to the large family of terpene synthases (TPSs), which are responsible for the immense diversity of terpene structures found in nature.
Identification and Screening of BFS from Diverse Biological Sources
BFS enzymes have been identified and characterized from a variety of plant species, each exhibiting unique kinetic properties and product profiles.
Artemisia annua (Sweet Wormwood): A cDNA clone encoding (E)-beta-farnesene synthase has been isolated from Artemisia annua. When expressed in E. coli, the recombinant enzyme catalyzed the formation of (E)-beta-farnesene as its sole product from FPP. nih.govuniprot.org The enzyme showed a pH optimum of around 6.5-7.5. uniprot.org
Mentha piperita (Peppermint): An (E)-beta-farnesene synthase was identified in peppermint. wikipedia.org The recombinant enzyme demonstrated a broad pH optimum between 6.75 and 7.25 and a Km value for FPP of 0.6 μM. wikipedia.org This enzyme can also utilize geranyl diphosphate (B83284) as a substrate to a lesser extent.
Zea mays (Maize): The maize gene terpene synthase 1 (tps1) encodes a sesquiterpene synthase that produces (E)-beta-farnesene, (E)-nerolidol, and (E,E)-farnesol upon herbivore damage. nih.gov The production of (E)-beta-farnesene is a prominent part of the volatile blend emitted by maize after being attacked by herbivores. nih.gov
Apple (Malus domestica): An alpha-farnesene synthase (AFS1) has been characterized from apple that, in addition to producing various isomers of alpha-farnesene, also synthesizes (E)-beta-farnesene and (Z)-beta-farnesene from a mixture of FPP isomers. nih.govuniprot.org The activity of this enzyme is notably enhanced by the presence of potassium ions. uniprot.org
Soybean (Glycine max): An (E,E)-alpha-farnesene synthase gene, designated GmAFS, has been functionally characterized in soybean. tennessee.edu While its primary product is alpha-farnesene, the study of farnesene (B8742651) synthases in soybean is ongoing, with research indicating a role for these enzymes in plant defense. tennessee.eduacs.org
Picea abies (Norway Spruce): Research on Norway spruce has identified an E,E-alpha-farnesene synthase. nih.gov Additionally, studies have documented the emission of (E)-beta-farnesene from Norway spruce needles in response to stressors like methyl jasmonate treatment and spider mite infestation, suggesting the presence of a this compound synthase. researchgate.net
Structural and Functional Analysis of BFS in Sesquiterpene Biosynthesis
This compound synthases, like other class I terpene synthases, share a conserved three-dimensional fold, typically consisting of alpha-helices. The active site is located within a hydrophobic pocket, and its architecture is a key determinant of the reaction outcome.
Several conserved motifs are crucial for the function of BFS and other sesquiterpene synthases:
DDxxD/E motif: An aspartate-rich motif that is essential for the binding of the diphosphate moiety of the FPP substrate via magnesium ions (Mg²⁺). uniprot.org
NSE/DTE triad: A conserved motif involved in substrate binding and catalysis. nih.gov
The catalytic mechanism of BFS involves the ionization of FPP, initiated by the chelation of the diphosphate group to Mg²⁺ ions coordinated by the DDxxD motif. This leads to the formation of a farnesyl cation. The enzyme's active site then guides the subsequent deprotonation of this carbocation intermediate to yield the final this compound product.
The precise conformation of the FPP substrate within the active site, dictated by the surrounding amino acid residues, determines the specific isomer of farnesene that is produced. Studies involving site-directed mutagenesis and structural modeling of farnesene synthases have revealed that specific amino acid residues within the active site play a critical role in controlling product specificity. For instance, in the farnesene synthase from Artemisia annua (AaFS), residues like W299 and Y402 have been shown to be crucial in determining whether α- or β-farnesene is synthesized, or if the reaction is diverted to produce cyclic products. nih.govacs.org Manipulation of these residues can alter the shape and volume of the active site, thereby influencing the folding of the farnesyl cation and the subsequent deprotonation event. acs.orgsemanticscholar.org
Metabolic Engineering and Synthetic Biology for Enhanced Beta Farnesene Production
Microbial Chassis Organism Selection and Development
The choice of a microbial host, or "chassis," is a critical first step in developing a bioproduction process. The ideal chassis possesses a well-understood genetic background, rapid growth characteristics, and metabolic pathways that can be readily engineered to channel carbon toward the desired product. Both prokaryotic and eukaryotic microorganisms have been successfully engineered for beta-farnesene synthesis.
Prokaryotic Expression Systems (e.g., Escherichia coli, Zymomonas mobilis, Cupriavidus necator)
Prokaryotic systems are often favored for their rapid growth rates and the extensive availability of genetic tools.
Escherichia coli has been extensively engineered for this compound production. nih.gov Strategies often involve introducing a heterologous mevalonate (B85504) (MVA) pathway, as it is generally more efficient for isoprenoid precursor synthesis than the native 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.net For instance, an engineered E. coli strain expressing a heterologous ATP citrate (B86180) lyase produced 4.06 g/L of this compound from corncob hydrolysate in a 5 L fermenter. nih.gov In another study, using whey powder as both a substrate and an inducer, an engineered E. coli reached a titer of 4.74 g/L in a 7 L bioreactor. researchgate.net Optimizing the expression of key enzymes, such as farnesyl diphosphate (B83284) synthase and farnesene (B8742651) synthase, often through the use of strong promoters or fusion proteins, has proven effective in directing metabolic flux towards this compound and away from competing byproducts. researchgate.net
Zymomonas mobilis , an ethanologenic bacterium, naturally produces hopanoids using farnesyl pyrophosphate (FPP), the direct precursor to this compound. frontiersin.orgdntb.gov.ua This makes it an attractive, albeit less conventional, host. Researchers have successfully produced this compound in Z. mobilis by introducing heterologous this compound synthase (BFS) genes, with the synthase from Artemisia annua (AaBFS) showing high activity. nih.govfrontiersin.org Engineering efforts have focused on enhancing the native MEP pathway by overexpressing crucial enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS), IspG, and IspH. nih.govfrontiersin.org These modifications, combined with fermentation optimization, led to a this compound titer of 159.70 mg/L in flask fermentations. frontiersin.orgdntb.gov.ua
Cupriavidus necator is a versatile bacterium capable of growing on various carbon sources, including fructose (B13574) and CO2. researchgate.netnih.gov It has been demonstrated as a proof-of-concept host for this compound production. By expressing the this compound synthase from Artemisia annua, researchers achieved growth-dependent production of the target molecule. nih.govnih.gov A fed-batch fermentation process with this engineered strain yielded production titers of 26.3 µM this compound. nih.govnih.gov While these titers are not yet competitive with established hosts like E. coli or S. cerevisiae, the ability of C. necator to utilize alternative feedstocks opens new possibilities for sustainable production routes. nih.gov
Table 1: this compound Production in Engineered Prokaryotic Hosts
| Host Organism | Key Engineering Strategies | Feedstock | Titer | Reference(s) |
|---|---|---|---|---|
| Escherichia coli | Expression of heterologous ATP citrate lyase | Corncob hydrolysate | 4.06 g/L | nih.gov |
| Escherichia coli | Bifunctional use of whey powder (substrate & inducer) | Whey powder | 4.74 g/L | researchgate.net |
| Zymomonas mobilis | Expression of A. annua farnesene synthase; Overexpression of MEP pathway genes (dxs, ispG, ispH) | Glucose | 159.70 mg/L | nih.govfrontiersin.orgdntb.gov.ua |
| Cupriavidus necator | Expression of A. annua farnesene synthase; Fed-batch fermentation | Fructose | 26.3 µM | nih.govnih.gov |
Eukaryotic Expression Systems (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica, Pichia pastoris, Ogataea polymorpha)
Eukaryotic hosts, particularly yeasts, are robust platforms for industrial fermentation and are widely used for producing isoprenoids via their native MVA pathway.
Saccharomyces cerevisiae , or baker's yeast, is a workhorse of industrial biotechnology and the host used for the commercial production of this compound. frontiersin.orgnih.gov Groundbreaking work has involved rewriting the central carbon metabolism of S. cerevisiae to enhance the supply of acetyl-CoA, the primary building block for the MVA pathway. nih.govmdpi.com Combined with multiple rounds of mutagenesis and process optimization, this approach has led to an unprecedented this compound titer of 130 g/L from cane syrup. nih.govmdpi.com Other successful strategies in yeast include the "push-pull" method of balancing upstream and downstream pathway fluxes and down-regulating competing pathways, such as sterol biosynthesis, which also consumes FPP. nih.govnih.govgoogle.com
Yarrowia lipolytica is an oleaginous (oil-producing) yeast that has gained attention for its high intrinsic flux towards acetyl-CoA. mdpi.comnih.gov This makes it a particularly suitable chassis for producing acetyl-CoA-derived chemicals like this compound. Researchers have achieved a titer of 22.8 g/L from glucose by overexpressing the MVA pathway and deleting genes involved in lipid storage. nih.govmdpi.com An innovative strategy involves compartmentalizing the MVA pathway into peroxisomes to leverage the high acetyl-CoA concentrations generated from fatty acid β-oxidation. rawdatalibrary.net This approach, when using oleic acid or waste cooking oil as a feedstock, has resulted in this compound titers as high as 35.2 g/L. nih.govrawdatalibrary.net
Pichia pastoris (also known as Komagataella phaffii) is another methylotrophic yeast that has been successfully engineered for terpenoid production. For this compound, a reported titer of 2.56 g/L has been achieved, demonstrating its potential as a viable production platform. nih.govfrontiersin.org
Ogataea polymorpha is a thermotolerant methylotrophic yeast that has been engineered for the production of other sesquiterpenoids, such as beta-elemene. mdpi.com Its ability to utilize methanol (B129727) as a carbon source and its inherent metabolic characteristics make it a subject of interest for developing versatile cell factories for various platform chemicals, including isoprenoids. researchgate.netresearchgate.net
Table 2: this compound Production in Engineered Eukaryotic Hosts
| Host Organism | Key Engineering Strategies | Feedstock | Titer | Reference(s) |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Rewriting central carbon metabolism; Mutagenesis | Cane Syrup | 130 g/L | nih.govmdpi.com |
| Saccharomyces cerevisiae | Protein engineering of farnesene synthase; Pathway engineering | Not Specified | 55.4 g/L | nih.gov |
| Yarrowia lipolytica | Peroxisomal compartmentalization of MVA pathway; Enhanced β-oxidation | Oleic Acid | 35.2 g/L | nih.govrawdatalibrary.net |
| Yarrowia lipolytica | MVA pathway overexpression; Deletion of lipid storage genes | Glucose | 22.8 g/L | nih.govmdpi.com |
| Pichia pastoris | Metabolic engineering | Not Specified | 2.56 g/L | nih.govfrontiersin.org |
Strategies for Precursor Supply Optimization
The production of this compound is fundamentally limited by the intracellular availability of its precursors. A major focus of metabolic engineering is therefore to increase the supply of these key building blocks. Farnesene biosynthesis begins with acetyl-CoA, which is converted through either the MVA or MEP pathway into the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net
Enhancing Acetyl-CoA Flux and Supply
Acetyl-CoA is the foundational two-carbon unit for the MVA pathway, which is the primary route for isoprenoid synthesis in eukaryotes. sci-hub.se Enhancing its cytosolic supply is a key strategy for boosting this compound production. In Yarrowia lipolytica, several approaches have proven effective. These include expressing a highly active ATP-citrate lyase from Mus musculus to convert citrate into cytosolic acetyl-CoA and manipulating the citrate pathway to increase its availability. nih.gov Another powerful strategy in this oleaginous yeast is to redirect the MVA pathway into peroxisomes, which allows it to directly utilize the large acetyl-CoA pool generated from the breakdown of fatty acids (β-oxidation). rawdatalibrary.netsci-hub.se In S. cerevisiae, which lacks a native pathway for converting citrate to cytosolic acetyl-CoA, engineering a carnitine shuttle to transport acetyl units from the mitochondria to the cytosol has been explored. mdpi.com In E. coli, expressing a heterologous ATP citrate lyase was shown to alleviate the repression of this compound production caused by high citrate concentrations in certain hydrolysates, effectively converting a problematic byproduct into a useful precursor. nih.gov
Optimizing Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) Supply
IPP and DMAPP are the universal C5 building blocks for all terpenes. researchgate.netmdpi.com Their synthesis is a major metabolic bottleneck. In prokaryotes like Z. mobilis that use the MEP pathway, a common strategy is to upregulate the expression of rate-limiting enzymes. Overexpression of dxs (the first enzyme of the pathway) and ispG and ispH (the final two enzymes) has been shown to significantly increase the flux towards IPP and DMAPP, boosting this compound titers. nih.govfrontiersin.org In eukaryotes, efforts concentrate on the MVA pathway. A widely used approach is to overexpress the entire suite of MVA pathway genes, ensuring that no single step becomes a bottleneck. researchgate.netmdpi.com This iterative enhancement of MVA pathway genes has led to significant increases in this compound production in Y. lipolytica. researchgate.netmdpi.com The balance between the IPP and DMAPP pools is also important and can be influenced by the activity of isopentenyl diphosphate isomerase (IDI). nih.govresearchgate.netfrontiersin.org Some studies have explored combining the MVA and MEP pathways in a single host like E. coli to maximize the total precursor pool available for terpene synthesis. researchgate.net
Engineering of Rate-Limiting Enzymes and Pathways
Beyond precursor supply, the efficiency of the enzymes directly involved in the conversion process is paramount. Identifying and engineering rate-limiting enzymes can dramatically increase product titers.
A primary target in the MVA pathway is HMG-CoA reductase (HMGR), which catalyzes an irreversible step and is a major point of regulation. mdpi.comsci-hub.se In S. cerevisiae, a common and effective strategy is to overexpress a truncated version of the native HMGR enzyme (tHMG1). This truncation removes a regulatory domain, making the enzyme more stable and constitutively active in the cytoplasm, thereby increasing metabolic flux towards mevalonate. nih.govsci-hub.se
The final enzyme in the pathway, this compound synthase (BFS), is another critical control point. Its catalytic efficiency dictates the rate at which FPP is converted to the final product. nih.gov Significant gains have been achieved by screening for BFS enzymes from different plant sources to find the most active variants. nih.govfrontiersin.org For example, the BFS from Artemisia annua has been shown to be highly effective in Z. mobilis and C. necator. frontiersin.orgnih.gov Furthermore, protein engineering has been used to improve the catalytic activity of farnesene synthases, further pulling the metabolic flux from FPP to farnesene. nih.gov
Finally, farnesyl diphosphate synthase (FPPS), which synthesizes FPP from IPP and DMAPP, can also be a bottleneck. In E. coli, creating a fusion protein by linking FPPS directly to farnesene synthase has been shown to channel the FPP intermediate directly to the final catalytic step, increasing product yield and reducing the accumulation of unwanted byproducts like farnesol. researchgate.net
Overexpression of Key Genes in MVA Pathway (e.g., HMG-CoA Reductase, ERG10, IDI, ERG20)
The mevalonate (MVA) pathway is the primary route for isoprenoid precursor synthesis in eukaryotes like Saccharomyces cerevisiae and Yarrowia lipolytica. A common and effective strategy to boost β-farnesene production is to increase the carbon flux through this pathway by overexpressing its key and often rate-limiting enzymes.
In addition to HMG-CoA reductase, other enzymes in the pathway are also targeted for overexpression to prevent the accumulation of intermediate metabolites and ensure a smooth flow of carbon. These include:
Acetyl-CoA C-acetyltransferase (ERG10): Catalyzes the initial step, the condensation of two acetyl-CoA molecules.
Isopentenyl diphosphate isomerase (IDI): Interconverts the isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).
Farnesyl pyrophosphate synthase (ERG20): Condenses IPP and DMAPP to form FPP.
Studies in Y. lipolytica have shown that a multi-gene overexpression strategy is highly effective. For instance, constructing a strain with additional copies of MVA pathway genes, coupled with enhanced expression of HMG-CoA reductase and a β-farnesene synthase, increased the β-farnesene titer to 470 mg/L from glucose media. This "push-pull" approach, which involves boosting the entire pathway's capacity, ensures that the increased acetyl-CoA flux is efficiently converted to the final product.
Table 1: Impact of MVA Pathway Gene Overexpression on β-Farnesene Production
| Host Organism | Engineered Genes | Key Strategy | Resulting β-Farnesene Titer | Reference |
| Yarrowia lipolytica | MVA pathway genes, HMG-CoA reductase, β-farnesene synthase | Iterative enhancement of multiple genes | 470 mg L⁻¹ | |
| Saccharomyces cerevisiae | MVA pathway-related genes | Overexpression in parent strain | Downstream products (nerolidol, farnesol) detected | |
| Rhodotorula mucilaginosa | Acetyl coenzyme A carboxylase (ACC1), HMG-CoA reductase | Overexpression of ACC1 and repression of HMG-CoA reductase | 57% increase in lipid concentration (precursor pool) |
Overexpression of Key Genes in MEP Pathway (e.g., DXS, IspG, IspH)
While the MVA pathway is prominent in eukaryotes, the methylerythritol 4-phosphate (MEP) pathway is the natural route for isoprenoid synthesis in many bacteria, including Escherichia coli and Zymomonas mobilis. Engineering this pathway is crucial for β-farnesene production in these hosts. Key enzymes targeted for overexpression to enhance the supply of IPP and DMAPP precursors include:
1-deoxy-D-xylulose-5-phosphate synthase (DXS): Catalyzes the first committed step of the MEP pathway.
4-hydroxy-3-methylbut-2-enyl diphosphate synthase (IspG): An enzyme in the later stages of the pathway.
4-hydroxy-3-methylbut-2-enyl diphosphate reductase (IspH): The final enzyme in the pathway, producing IPP and DMAPP.
In a study using Z. mobilis, a bacterium that naturally produces hopanoids from FPP, researchers explored the bottlenecks in developing it for β-farnesene production. By overexpressing dxs, ispG, and ispH from E. coli, they successfully improved the β-farnesene titer to 73.30 ± 0.71 mg/L. This demonstrated that enhancing the precursor supply from the native MEP pathway is a viable strategy for increasing sesquiterpene production in this host.
Table 2: Effect of MEP Pathway Engineering on β-Farnesene Titer
| Host Organism | Engineered Genes | Key Strategy | Resulting β-Farnesene Titer | Reference |
| Zymomonas mobilis | dxs, ispG, ispH | Overexpression of key MEP pathway genes | 73.30 ± 0.71 mg/L |
Enzyme Fusion and Protein Engineering of this compound Synthase
Beyond upregulating pathways, modifying the core enzymes themselves can lead to significant production gains. Two powerful techniques are enzyme fusion and protein engineering of the terminal enzyme, β-farnesene synthase (BFS).
Enzyme Fusion: The fusion of enzymes that catalyze sequential steps in a metabolic pathway can enhance flux by co-localizing the enzymes, potentially reducing the diffusion time of intermediates and preventing their loss to competing pathways. Fusing farnesyl diphosphate synthase (FPPS or ERG20) to a terpene synthase is a common strategy. This approach can lead to remarkable improvements in product titer, sometimes by increasing the stability and effective concentration of the enzymes involved. For example, fusing FPPS to nerolidol (B1678203) synthase (a sesquiterpene synthase similar to BFS) resulted in a greater than 110-fold increase in nerolidol production in one study.
Protein Engineering: The catalytic efficiency and product specificity of β-farnesene synthase can be a limiting factor. Protein engineering, guided by structural modeling and site-directed mutagenesis, aims to improve these characteristics. Researchers have successfully engineered the β-farnesene synthase from Artemisia annua (AaFS). By analyzing the enzyme's structure and substrate-binding pocket, specific amino acid residues were identified for mutation. For instance, mutations in the catalytic site, such as L326I and M433I, were shown to increase the catalytic efficiency of AaFS. One potent variant, L326I, increased the β-farnesene yield dramatically from 450.65 mg/L to
Advanced Metabolic Flux Redirection Strategies
Rewriting Central Carbon Metabolism
The conventional metabolic pathways in chassis organisms like Saccharomyces cerevisiae are often not optimized for the high-yield production of specific isoprenoids like β-farnesene. nih.gov The native pathways can be chemically inefficient, leading to limitations in productivity and yield that are not compatible with large-scale, industrial production. nih.gov A key strategy to overcome these limitations is the rewriting of central carbon metabolism. This advanced metabolic engineering approach involves introducing non-native metabolic reactions to create novel pathways for the synthesis of key precursors, such as acetyl-coenzyme A (acetyl-CoA). nih.govnih.gov
By introducing four non-native enzymes—phosphoketolase (xPK), phosphotransacetylase (PTA), aldehyde dehydrogenase (ADA), and an NADH-dependent HMG-CoA reductase (NADH-HMGr)—into S. cerevisiae, researchers have successfully rewired its central metabolism. nih.govresearchgate.net This engineered pathway enables the biosynthesis of cytosolic acetyl-CoA with a reduced requirement for adenosine (B11128) triphosphate (ATP) and a more balanced redox state. nih.govresearchgate.net A significant advantage of this rewritten pathway is the reduced loss of carbon to CO2-emitting reactions. nih.gov
Strains featuring this rewired metabolism have demonstrated a remarkable increase in efficiency. They are capable of producing 25% more farnesene from the same amount of sugar compared to control strains. nih.govnih.gov Furthermore, these engineered strains require 75% less oxygen, a critical benefit for industrial-scale fermentations where oxygen availability is often a limiting factor. nih.govresearchgate.net Despite the significant alterations to core regulatory nodes, the engineered yeast strains have shown robust growth and stable yields under demanding industrial conditions, achieving a broth concentration of over 15% farnesene by volume and maintaining stability for two weeks. nih.govresearchgate.net This demonstrates that rewriting central carbon metabolism is a potent and viable strategy for the cost-effective, large-scale production of acetyl-CoA-derived molecules, including β-farnesene. nih.gov
Genetic Engineering Methodologies for Strain Improvement
A variety of genetic engineering methodologies are employed to systematically improve microbial strains for enhanced β-farnesene production. These techniques focus on optimizing the metabolic flux towards the target molecule by amplifying key pathway steps and eliminating competing reactions.
A primary strategy for boosting β-farnesene production is the overexpression of genes within the biosynthetic pathway, particularly the mevalonate (MVA) pathway. mdpi.comresearchgate.net The goal is to increase the concentration of rate-limiting enzymes to drive metabolic flux towards farnesene synthesis. In the oleaginous yeast Yarrowia lipolytica, for instance, overexpressing the entire MVA pathway and screening for an efficient β-farnesene synthase (BFS) led to a significant increase in β-farnesene titers. mdpi.comresearchgate.net
Iterative enhancement, where additional copies of key genes are integrated into the host genome, has proven effective. mdpi.com Studies have shown that adding extra copies of genes such as those for HMG-CoA reductase (tHMG1), mevalonate kinase (ERG12), phosphomevalonate kinase (ERG8), and mevalonate pyrophosphate decarboxylase (ERG19) can incrementally increase production. mdpi.com For example, a second round of overexpression of eight genes in the MVA pathway led to progressive increases in β-farnesene titers with each added gene. mdpi.com Similarly, in S. cerevisiae, high production levels have been achieved by overexpressing MVA pathway enzymes. google.com
Optimizing the gene dosage is crucial. In one study with Y. lipolytica, researchers found that a specific combination of three copies of a truncated HMG-CoA reductase (tHMGR) and one copy of an NADH-dependent HMG-CoA reductase was optimal for maximizing the use of precursors and co-factors for β-farnesene synthesis. mdpi.com This highlights that simply increasing copy number is not always the best approach; rather, a balanced expression of pathway genes is necessary for maximal output. mdpi.com
Table 1: Impact of Gene Overexpression on β-Farnesene Production in Y. lipolytica
| Strain Modification | β-Farnesene Titer (mg/L) | Fold Increase vs. Initial Strain | Reference |
| Initial Strain (Overexpression of MVA pathway & BFS) | 245 ± 16.3 | 1.0 | mdpi.com |
| Additional ERG12 and ERG13 | 335 ± 31.3 | 1.37 | mdpi.com |
| Additional ERG8 and ERG19 | 377 ± 29.7 | 1.54 | mdpi.com |
| Further optimization (HMG-CoA reductase, etc.) | 470 | 1.92 | mdpi.comresearchgate.net |
To further channel carbon flux towards β-farnesene, it is essential to block or downregulate competing metabolic pathways. A highly effective strategy is the deletion of genes responsible for the synthesis of storage lipids, such as triacylglycerols (TAGs). mdpi.comnih.gov In oleaginous yeasts like Y. lipolytica, a significant portion of the acetyl-CoA pool is naturally directed towards lipid accumulation. nih.gov
The genes DGA1 and DGA2 encode for diacylglycerol acyltransferases, which catalyze the final step in TAG synthesis. nih.govresearchgate.net The deletion of both DGA1 and DGA2 has been shown to increase β-farnesene titers by 56% in Y. lipolytica. mdpi.comnih.gov This is because blocking this major competing pathway makes more acetyl-CoA available for the MVA pathway and, consequently, for β-farnesene production. nih.gov In S. cerevisiae, the deletion of DGA1 in conjunction with LRO1 (another gene involved in TAG synthesis) virtually eliminates triglyceride synthesis, demonstrating the importance of these enzymes in lipid storage. nih.gov By disrupting these pathways, the metabolic machinery of the cell is re-directed from storing energy as lipids to producing the desired bioproduct. nih.gov
Achieving stable and high-level expression of heterologous genes is critical for developing robust industrial strains. Genomic multi-locus integration is a powerful technique that allows for the insertion of multiple copies of a gene or an entire metabolic pathway into specific, stable locations within the host chromosome. mdpi.comresearchgate.net This method offers significant advantages over plasmid-based expression, which can be unstable and lead to variable production levels.
This strategy has been successfully used to improve β-farnesene production. For example, integrating additional copies of the β-farnesene synthase gene (aaBFS) into the genome of Y. lipolytica strains that already had an intensified MVA pathway led to further, albeit small, increases in β-farnesene titer. mdpi.com In another study, using genomic multi-locus integration to overexpress a β-farnesene synthase construct in Zymomonas mobilis resulted in higher production (48.33 ± 3.40 mg/L) compared to strains carrying the same construct on multiple plasmids (41.00 ± 0.40 mg/L). researchgate.net This demonstrates the effectiveness of genomic integration for achieving higher and more stable expression levels, a key factor for industrial-scale fermentation. mdpi.comresearchgate.net
The development of CRISPR-Cas (Clustered Regularly Interspaced Short Palindromic Repeats) systems has revolutionized genetic engineering, providing a highly precise, efficient, and versatile tool for targeted genome editing. mdpi.comnih.gov This RNA-guided endonuclease system allows for the creation of double-stranded breaks at specific DNA sites, which can be leveraged to knock out genes, insert new ones, or modify gene expression with unprecedented accuracy. nih.gov
In the context of β-farnesene production, CRISPR-Cas9 is a key enabling technology for many of the strategies previously discussed, including gene deletion and multi-locus integration. mdpi.comnih.gov It facilitates the rapid and efficient deletion of competing pathway genes, such as the acyltransferases DGA1 and DGA2. mdpi.comnih.gov Furthermore, it simplifies the process of integrating multiple gene cassettes into the host genome, which is essential for pathway overexpression and dosage optimization. mdpi.com The ability to perform multiplex genome engineering—editing several gene targets simultaneously—dramatically accelerates the Design-Build-Test-Learn cycle of strain development, allowing for the faster creation of high-performing production strains. nih.gov
Bioprocess Optimization and Fermentation Conditions
While genetic engineering provides the potential for high-yield strains, realizing this potential on an industrial scale depends heavily on optimizing the bioprocess and fermentation conditions. nih.govnih.gov Key parameters such as media composition, temperature, pH, and nutrient feeding strategies must be fine-tuned to maximize productivity. nih.govnih.gov
The choice of carbon source is fundamental. While glucose is common, studies have successfully used low-cost renewable feedstocks like crude glycerol (B35011) (a byproduct of biodiesel production) and lignocellulosic hydrolysates. mdpi.comnih.gov For an engineered Escherichia coli strain, optimizing fermentation conditions with crude glycerol as the substrate—including induced cell density (OD 1.0), initial medium pH (6.5), and post-induction temperature (33 °C)—resulted in a β-farnesene yield of 10.31 g/L in a 5-L bioreactor, a 2.8-fold increase over initial shake flask conditions. nih.gov
For Y. lipolytica, fed-batch fermentation strategies are critical for achieving high titers. nih.govnih.gov In one study, a combination of genetic engineering and fermentation optimization, which included the addition of mixed water-soluble vitamins (pyridoxine, niacin, riboflavin, and pantothenate) to the medium, increased the shake-flask titer by 48.5% to 1054.8 mg/L. nih.govnih.gov When scaled to a 30 L fed-batch fermenter, this optimized process yielded a β-farnesene titer of 24.6 g/L. nih.govnih.gov Other optimizations include the addition of specific metal ions, such as Mg2+, which can promote the activity of enzymes like β-farnesene synthase. mdpi.com Controlling the air flux and stirring rate is also crucial, as oleaginous yeast often has a high oxygen demand during fermentation. nih.govnih.gov
Table 2: Effect of Fermentation Optimization on Final β-Farnesene Titer
| Organism | Key Optimization Strategy | Carbon Source | Final Titer | Reference |
| Escherichia coli | Optimized induced cell density, temperature, and pH | Crude Glycerol | 10.31 g/L | nih.gov |
| Yarrowia lipolytica | Addition of mixed water-soluble vitamins, fed-batch process | Glucose | 24.6 g/L | nih.govnih.gov |
| Yarrowia lipolytica | Fed-batch cultivation, pH and aeration control | Oleic Acid | 35.2 g/L | nih.gov |
| Yarrowia lipolytica | Fed-batch fermentation with Mg2+ addition | Lignocellulosic Hydrolysate | 7.38 g/L | mdpi.com |
Optimization of Carbon and Nitrogen Ratios
The balance between carbon and nitrogen (C/N ratio) in the fermentation medium is a critical factor that influences cell growth and product synthesis. An optimal C/N ratio directs the metabolic flux towards the desired product, in this case, β-farnesene, rather than solely towards biomass formation or the production of other metabolites. In studies involving Zymomonas mobilis, optimizing the C/N ratio was a key part of the fermentation optimization that led to a nearly 13-fold improvement in β-farnesene production. researchgate.net Similarly, research on E. coli has shown that regulating the ratio of carbon to nitrogen can control cell growth and enzyme production, indicating that the nitrogen source can be a limiting factor for both biomass and product yield. mdpi.com
Fermentation Parameters (e.g., Aeration, Flask Working Volume, pH, Stirring Rate, Medium/Dodecane Ratio)
Fine-tuning the physical and chemical environment of the fermentation process is crucial for maximizing β-farnesene production.
Aeration and Stirring Rate: Aerobic microorganisms require sufficient oxygen for growth and metabolism. In fermenters, dissolved oxygen (DO) levels are maintained by controlling aeration and stirring rates. For Y. lipolytica, DO was maintained at 30 ± 5% by automatically controlling the stirring speed from an initial 200 rpm up to 700 rpm. mdpi.com Another study on Y. lipolytica used an initial stirring speed of 400 rpm, which was increased to 600 rpm after 36 hours, with an aeration rate of 1 vvm (air volume/culture volume/min). nih.gov These parameters are essential as oleaginous yeast exhibits a high oxygen demand during fermentation. mdpi.com
Flask Working Volume and Medium/Dodecane Ratio: In shake flask studies, the working volume affects gas exchange. Optimization of this parameter, along with the ratio of the culture medium to the organic solvent overlay (like dodecane, used for in-situ product recovery), was shown to increase β-farnesene production in Z. mobilis. researchgate.net
Nutritional Supplementation (e.g., Amino Acids, Nucleobases, Vitamins)
Supplementing the fermentation medium with specific nutrients can significantly boost product yields by alleviating metabolic bottlenecks or enhancing the activity of key enzymes.
Vitamins: Metabolomics analysis revealed that the addition of certain amino acids indirectly led to an intracellular accumulation of water-soluble vitamins, which promoted β-farnesene synthesis. nih.gov Based on this, direct supplementation was tested. The addition of a mix of four water-soluble vitamins (pyridoxine, niacin, riboflavin, and calcium pantothenate) increased the β-farnesene titer in shake flasks by 48.5%. nih.govmdpi.comnih.gov Calcium pantothenate, a precursor for coenzyme A (CoA), was particularly effective, as acetyl-CoA is the primary building block for the MVA pathway. nih.gov
Table 2: Effect of Amino Acid/Nucleobase Supplementation on β-Farnesene Titer
| Supplement (10 mM) | β-Farnesene Titer (mg/L) | % Increase vs. Control | Reference |
|---|---|---|---|
| Uracil | 1155.3 | 62.6% | nih.gov |
| Lysine | 1129.5 | 59.0% | nih.gov |
| Proline | 1106.6 | 55.8% | nih.gov |
| Serine | 1083.7 | 52.6% | nih.gov |
| Valine | 1076.9 | 51.6% | nih.gov |
Fed-Batch Fermentation Strategies and Scale-Up
To achieve high cell densities and product titers, fed-batch fermentation is the most common strategy. eppendorf.com This involves the controlled feeding of a concentrated nutrient solution to the fermenter, which prevents substrate inhibition and the accumulation of toxic byproducts. mdpi.comeppendorf.com
This strategy has been successfully applied to scale up β-farnesene production in various microorganisms.
In S. cerevisiae, fed-batch cultivations with a respiratory quotient (RQ)-controlled exponential feeding strategy raised final titers to 170 mg/L. nih.gov
For Y. lipolytica, fed-batch processes in 2 L bioreactors have yielded 7.38 g/L from lignocellulosic hydrolysate and 28.9 g/L from glucose. mdpi.comresearchgate.net
Scale-up to a 30 L fermenter with an optimized medium and feeding strategy resulted in a β-farnesene titer of 24.6 g/L after 187 hours. nih.govmdpi.com
The highest reported titers of 35.2 g/L (from oleic acid) and 31.9 g/L (from WCO) were achieved in fed-batch fermentations with Y. lipolytica. nih.govglobethesis.com The scale-up of fermentation processes requires careful consideration of engineering principles such as mass transfer, fluid dynamics, and heat transfer to ensure that performance at the large scale matches or exceeds that of the laboratory scale. scispace.com
High-Throughput Screening and Rational Strain Design Approaches
Developing high-producing microbial strains relies on two complementary approaches: rational design and high-throughput screening.
Rational Strain Design: This approach uses knowledge of metabolic pathways to make targeted genetic modifications. For β-farnesene, this includes:
Overexpression of MVA Pathway Genes: Enhancing the expression of all genes in the mevalonate pathway, particularly the rate-limiting enzyme HMG-CoA reductase, is a common strategy to increase the supply of the precursor farnesyl pyrophosphate (FPP). mdpi.comresearchgate.netnih.gov
Protein Engineering: Modifying the β-farnesene synthase enzyme itself can improve its catalytic activity. Mutations in the active site of the synthase from Artemisia annua resulted in a 2.8-fold increase in titer. nih.govglobethesis.com
Compartmentalization: Directing metabolic pathways to specific cellular organelles can increase precursor availability and reduce competing pathways. rawdatalibrary.netnih.govresearchgate.net Localizing the MVA pathway to peroxisomes in Y. lipolytica was highly effective for converting lipid-derived acetyl-CoA to β-farnesene. rawdatalibrary.netnih.govresearchgate.net
Elimination of Competing Pathways: Deleting genes responsible for diverting precursors away from the target product, such as those involved in lipid synthesis in Y. lipolytica, can further boost β-farnesene production. rawdatalibrary.netnih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of mutant strains to identify top performers. bmglabtech.com While rational design is powerful, HTS can uncover non-obvious beneficial mutations. For terpenes, HTS methods have been developed based on:
Substrate Consumption: A colorimetric assay has been designed where the consumption of FPP by a terpene synthase leads to a color loss in an E. coli strain engineered to produce carotenoids. nih.gov This allows for the rapid screening of synthase activity. nih.gov
Biosensors: Developing biosensors that respond to the final product or an intermediate can facilitate screening.
Analytical Methods: Fast analytical techniques, such as GC-MS methods with short run times, are being developed to enable the high-throughput analysis of terpene profiles from small sample volumes, aiding in breeding and screening programs. nih.govmdpi.com
These advanced engineering and screening strategies are continually pushing the boundaries of what is possible in the microbial synthesis of β-farnesene and other valuable bioproducts.
Industrial and Commercial Applications of Beta Farnesene
Renewable Biofuel Feedstock Applications
The unique chemical structure of beta-farnesene makes it a valuable precursor for the production of advanced biofuels. Its potential to replace petroleum-derived fuels has garnered significant attention, driving research and development in this area. scielo.br
Precursor for Advanced Diesel and Jet Fuels
This compound serves as a key starting material for the synthesis of farnesane, a high-performance, renewable fuel. nih.govresearchgate.net Through a process of hydrogenation, the double bonds in the this compound molecule are saturated, resulting in the creation of farnesane (2,6,10-trimethyldodecane), a molecule suitable for use as a jet fuel substitute. nih.govresearchgate.net This bio-jet fuel can reduce greenhouse gas emissions by 50% to 90% over its lifecycle compared to conventional aviation fuel. mdpi.com Farnesane has received approval for use in commercial jet fuels at blends of up to 10%. energy.govfrontiersin.org
Furthermore, hydrogenated this compound is also a promising component for diesel fuel. nih.gov It possesses a suitable cetane number, fuel density, and a low cloud point, which are critical properties for high-calorific-value, clean, and renewable diesel fuels. mdpi.com Blends of farnesane with petroleum diesel have been shown to meet or exceed existing standards for diesel fuel oils. scielo.br
Production of Hydrogenated this compound as Fuel Components
The process of converting this compound into a usable fuel involves hydrogenation, which can be achieved using various catalysts. One method involves isomerizing biosynthetic this compound with a heterogeneous acid catalyst followed by hydrogenation to produce a complex mixture of acyclic, monocyclic, bicyclic, and tricyclic hydrocarbons. acs.org This mixture, known as hydrogenated farnesene (B8742651) isomers (HFI), exhibits a higher density and volumetric energy content compared to farnesane, the direct hydrogenation product of this compound. acs.org
Research has demonstrated that the hydrogenation of farnesene can be conducted under moderate conditions, for instance, using a palladium on carbon (Pd/C) catalyst. acs.org The resulting hydrogenated products are being explored for their potential as "drop-in" replacements for gasoline, diesel, and jet fuel. nih.gov
Chemical Manufacturing and Biorefinery Integration
Beyond biofuels, this compound is a versatile platform chemical that can be transformed into a wide array of valuable products, integrating seamlessly into existing biorefinery models. taylorandfrancis.com
Raw Material for Lubricants, Surfactants, and Polymers
This compound is a key feedstock for the production of biodegradable lubricants. scielo.br Its hydrocarbon structure allows it to be used in many existing olefin processes within the lubricants industry. scielo.br Farnesene-derived base oils (FDBOs) are created through the co-oligomerization of hydrogenated this compound with linear alpha olefins, resulting in a product that can compete with mineral oils and polyalphaolefins (PAOs) as a renewable and low-toxicity alternative. taylorandfrancis.com
The applications of this compound also extend to the manufacturing of surfactants and polymers. scielo.brmdpi.com Its unique molecular structure, characterized by a long-chain, branched, and unsaturated hydrocarbon, provides a foundation for creating new materials with specific properties. farnesene.net These can include adhesives, resins, foams, coatings, and sealants. farnesene.net
Intermediate in Vitamin E Biosynthesis
A significant industrial application of this compound is its role as an intermediate in the synthesis of Vitamin E. nih.govmdpi.com This innovative approach offers a more environmentally friendly and cost-effective production method compared to traditional chemical synthesis. researchgate.netnih.gov The process of synthesizing Vitamin E from this compound as a precursor can reportedly reduce carbon emissions by 60%. nih.govmdpi.com
This bio-based synthesis route is not only safer but has also proven to be economically competitive, leading to a shift in the Vitamin E market. uconn.edu A factory utilizing this new process, with a substantial annual output, has been successfully operating, highlighting the commercial viability of this application. uconn.edu
Use in Cosmetics and Consumer Products
This compound is increasingly utilized in the cosmetics and personal care industry due to its desirable properties. skyquestt.comdatahorizzonresearch.com It functions as an emollient and a fragrance ingredient in a variety of products, including skincare, haircare, and perfumes. skyquestt.cometprotein.com Its pleasant, woody aroma makes it a popular choice for fragrance formulations. kootenaybotanicals.zonemade-in-china.com
The consumer demand for sustainable and bio-based ingredients has fueled the adoption of this compound in this sector. skyquestt.com It is used in the production of squalane (B1681988), a highly effective moisturizer, further solidifying its position in the cosmetics market. scielo.bretprotein.com
Integration into Biorefinery Schemes Utilizing Sustainable Biomass Feedstocks
The industrial production of this compound is increasingly moving towards sustainable methods that integrate into existing biorefinery frameworks. This approach utilizes renewable, low-cost biomass as a feedstock, offering an environmentally friendly and economically viable alternative to traditional chemical synthesis. Lignocellulosic biomass, such as agricultural residues and forestry waste, is a key focus for this sustainable production.
Microbial fermentation is at the heart of these biorefinery schemes. Engineered microorganisms, particularly yeast and bacteria, are employed as cell factories to convert sugars derived from biomass into this compound. One notable example involves the use of engineered Yarrowia lipolytica, an oleaginous yeast, to produce this compound from lignocellulosic hydrolysate. mdpi.comdntb.gov.uaresearchgate.net Through metabolic engineering, including the overexpression of mevalonate (B85504) (MVA) pathway genes and the screening of this compound synthase, researchers have significantly enhanced production titers. mdpi.comresearchgate.netresearchgate.net In one study, an engineered strain of Y. lipolytica produced 7.38 g/L of this compound from a lignocellulosic hydrolysate medium in a 2-liter fermenter. mdpi.comdntb.gov.uaresearchgate.net This represents the highest reported production from lignocellulosic hydrolysate to date. mdpi.com
Another promising feedstock is methanol (B129727), which can be produced from carbon dioxide using green energy. cas.cn Researchers have engineered Ogataea polymorpha for the bioproduction of this compound from methanol, achieving a titer of 14.7 g/L in a 5-liter fed-batch bioreactor. cas.cn Waste feedstocks are also being explored. For instance, engineered Y. lipolytica has been used to produce this compound from waste cooking oil, reaching titers of 31.9 g/L. researchgate.netnih.gov
The table below summarizes key research findings on the production of this compound from various sustainable feedstocks.
| Microorganism | Feedstock | This compound Titer | Fermentation Scale |
| Yarrowia lipolytica | Lignocellulosic Hydrolysate | 7.38 g/L mdpi.comdntb.gov.uaresearchgate.net | 2 L Fermenter mdpi.comdntb.gov.uaresearchgate.net |
| Ogataea polymorpha | Methanol | 14.7 g/L cas.cn | 5 L Bioreactor cas.cn |
| Yarrowia lipolytica | Waste Cooking Oil | 31.9 g/L researchgate.netnih.gov | 5 L Fermenter nih.gov |
| Escherichia coli | Corncob Hydrolysate | 4.06 g/L acs.org | 5 L Fermenter acs.org |
Agricultural and Pest Management Strategies
This compound plays a significant role in agricultural pest management due to its natural function as an aphid alarm pheromone.
Development of Aphid Control Agents and Pesticide Synergists
(E)-beta-farnesene (EβF) is the primary component of the alarm pheromone for many aphid species. pnas.orgnih.gov When released, it signals danger, causing nearby aphids to stop feeding and disperse. pnas.org This behavior can be exploited for pest control. Research has demonstrated that EβF can act as a repellent, deterring aphids from infesting crops. frontiersin.orgmdpi.com
Beyond its direct repellent effects, EβF has been shown to possess insecticidal activity at high concentrations. mdpi.comresearchgate.net More significantly, it can act as a synergist when combined with commercial insecticides. mdpi.comresearchgate.netacs.orgnih.gov The synergistic effect stems from the increased mobility of aphids exposed to EβF, which enhances their contact with the insecticide. acs.orgnih.gov Studies have reported synergism ratios ranging from 1.524 to 3.446 when EβF and its analogues are mixed with different insecticides. acs.orgnih.gov This suggests that incorporating EβF into pest management programs could potentially reduce the required dosage of conventional pesticides. acs.org
Design and Synthesis of Novel (E)-beta-Farnesene Analogues for Enhanced Activity and Stability
A major challenge in the agricultural application of EβF is its chemical instability and high volatility, largely due to its conjugated double bond system. mdpi.comacs.orgacs.org To overcome this, researchers have focused on designing and synthesizing novel (E)-beta-farnesene analogues with improved stability and efficacy.
One approach involves replacing the unstable conjugated double bond system with more stable chemical moieties. For instance, a series of EβF analogues were synthesized by introducing a 2-nitroimino-hexahydro-1,3,5-triazine (NHT) moiety. mdpi.comresearchgate.net These analogues demonstrated both repellent and aphicidal activities against the green peach aphid (Myzus persicae). mdpi.comresearchgate.net Notably, the analogue designated as 4r exhibited a repellent proportion of 78.43% and a mortality rate of 82.05%, comparable to the commercial insecticide pymetrozine. mdpi.comresearchgate.net
Another strategy involves incorporating heterocyclic rings, such as pyrazole (B372694), into the EβF structure. acs.orgresearchgate.netnih.gov These analogues have shown both binding affinity to aphid odorant-binding proteins and significant aphicidal activity, in some cases comparable to the commercial insecticide thiacloprid. acs.orgnih.gov The replacement of the conjugated double bonds with benzene (B151609) rings has also been explored to create more stable and active analogues. sioc-journal.cn The table below presents data on the bioactivity of selected EβF analogues.
| Analogue Type | Target Pest | Bioactivity | Key Finding |
| 2-nitroimino-hexahydro-1,3,5-triazine (NHT) substituted | Myzus persicae | Repellent and Aphicidal mdpi.comresearchgate.net | Analogue 4r showed 78.43% repellency and 82.05% mortality. mdpi.comresearchgate.net |
| Pyrazole-containing | Acyrthosiphon pisum | Aphicidal acs.orgnih.gov | Activity comparable to the commercial insecticide thiacloprid. acs.orgnih.gov |
| Benzene ring substituted | Myzus persicae | Repellent sioc-journal.cn | Designed to replace the unstable conjugated double bond. sioc-journal.cn |
| 1,2,3-thiadiazole containing | Myzus persicae | Repellent ccspublishing.org.cn | Analogues 8h and 8j displayed repellent rates of 60.3% and 62.0%, respectively. ccspublishing.org.cn |
Genetic Engineering of Crop Plants for Improved Pest Resistance
A forward-thinking approach to utilizing this compound for pest control is the genetic engineering of crop plants to produce and emit the compound themselves. nih.govrothamsted.ac.uk This strategy aims to create a continuous, localized repellent effect, potentially reducing the need for external pesticide applications.
Scientists have successfully engineered various plants, including Arabidopsis thaliana and tobacco, to produce (E)-beta-farnesene. pnas.orgjipb.net This has been achieved by introducing genes encoding for (E)-beta-farnesene synthase, an enzyme that catalyzes the formation of EβF from farnesyl diphosphate (B83284). nih.govresearchgate.netresearchgate.net The source of these synthase genes varies, with successful examples using genes from peppermint (Mentha x piperita) and sweet wormwood (Artemisia annua). pnas.orgjipb.netresearchgate.net
In a notable study, Arabidopsis thaliana plants were transformed with an EβF synthase gene from peppermint, resulting in the emission of pure EβF. pnas.org These transgenic plants exhibited significant repellent effects on the aphid Myzus persicae. pnas.org Furthermore, the emitted EβF acted as a kairomone, attracting the aphid's parasitoid, Diaeretiella rapae. pnas.org This demonstrates the potential for a dual benefit: direct deterrence of the pest and enhanced biological control by attracting natural enemies. nih.govrothamsted.ac.uk
To enhance the production of EβF in transgenic plants, researchers have explored targeting the synthase enzyme to specific cellular compartments. For instance, targeting the EβF synthase to the chloroplast in tobacco plants resulted in a 4- to 12-fold higher emission of EβF compared to non-targeted expression. jipb.net Over-expressing the gene for farnesyl diphosphate synthase 2 (FPS2) in Arabidopsis thaliana has also been shown to lead to the production of E-β-farnesene and induce alarm responses in aphids. nih.govoup.com
The following table summarizes key findings in the genetic engineering of plants for EβF production.
| Transgenic Plant | Source of Synthase Gene | Key Outcome |
| Arabidopsis thaliana | Mentha x piperita pnas.org | Repelled Myzus persicae and attracted its parasitoid Diaeretiella rapae. pnas.org |
| Tobacco (Nicotiana tabacum) | Artemisia annua jipb.net | Chloroplast-targeted expression increased EβF emission 4-12 fold. jipb.net |
| Arabidopsis thaliana | Over-expression of native FPS2 gene nih.govoup.com | Production of E-β-farnesene and induced alarm response in M. persicae. nih.govoup.com |
| Brassica juncea | Mentha arvensis tandfonline.com | Transgenic plants showed direct repellency against the aphid Lipaphis erysimi. tandfonline.com |
Analytical and Methodological Approaches in Beta Farnesene Research
Advanced Chromatographic and Spectroscopic Techniques for Detection and Quantification
The accurate detection and quantification of beta-farnesene are foundational to both fundamental research and industrial application. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for this purpose. sigmaaldrich.comresearchgate.netsigmaaldrich.com GC-MS allows for the separation of volatile compounds like this compound from complex mixtures and their subsequent identification based on their mass spectra. researchgate.netsigmaaldrich.com For instance, in the analysis of aphid cornicle emissions, GC-MS has been used to identify trans-β-farnesene. researchgate.net Similarly, it's employed in profiling the secondary metabolites of various plants, including cannabis and Lantana camara, to identify and quantify this compound among other terpenoids. sigmaaldrich.comsigmaaldrich.com
Solid-phase microextraction (SPME) is a solvent-free sample preparation technique often used in conjunction with GC-MS. eje.czsigmaaldrich.com SPME involves exposing a coated fiber to a sample, where analytes like this compound adsorb to the fiber. The fiber is then introduced into the GC-MS for analysis. sigmaaldrich.com This method has been successfully used to identify and quantify volatile releases from aphids and plants, establishing the role of (E)-β-farnesene as a kairomone for predatory insects. eje.cz The choice of fiber coating, such as polydimethylsiloxane (B3030410) (PDMS), can be optimized for the efficient absorption of sesquiterpenes. nih.gov
High-performance liquid chromatography (HPLC) offers another avenue for the analysis of this compound, particularly for non-volatile derivatives or when coupled with mass spectrometry (LC-MS). sielc.commdpi.com Reverse-phase HPLC methods have been developed for the separation of trans-beta-farnesene using a mobile phase typically consisting of acetonitrile, water, and an acid like phosphoric or formic acid for MS compatibility. sielc.com
Table 1: Chromatographic and Spectroscopic Techniques for this compound Analysis
| Technique | Application | Key Features |
| GC-MS | Identification and quantification of volatile this compound in biological and engineered samples. sigmaaldrich.comresearchgate.netsigmaaldrich.com | High separation efficiency for volatile compounds, provides structural information through mass spectra. researchgate.netsigmaaldrich.com |
| SPME | Sample preparation for GC-MS, particularly for volatile and semi-volatile compounds from various matrices. eje.czsigmaaldrich.com | Solvent-free, simple, and can concentrate analytes, increasing detection sensitivity. sigmaaldrich.com |
| HPLC | Separation of this compound and its derivatives. sielc.com | Suitable for less volatile compounds and can be coupled with various detectors, including MS. sielc.com |
Omics Technologies in Metabolic and Ecological Research
Metabolomics Analysis for Pathway Elucidation and Optimization in Engineered Strains
Metabolomics, the large-scale study of small molecules within cells and tissues, has become an invaluable tool for understanding and optimizing this compound production in engineered microbial strains. nih.govmdpi.com By analyzing the intracellular metabolite pool, researchers can identify bottlenecks in metabolic pathways and discover new targets for genetic engineering.
In one study, non-targeted metabolomics using LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) was employed to analyze changes in intracellular metabolites of Yarrowia lipolytica strains engineered to produce this compound. mdpi.com This analysis revealed that the addition of certain amino acids, such as valine and lysine, significantly increased this compound titers. mdpi.com The study identified the pantothenate and CoA synthesis pathways as key targets for further optimization, leading to a substantial increase in this compound production after overexpressing the pantothenate kinase (PanK) gene. nih.govmdpi.com
Metabolomics has also been instrumental in understanding the metabolic response to increased product formation in Saccharomyces cerevisiae. sysbio.se Transcriptome and metabolome analysis highlighted changes across various metabolic pathways and pointed to pantothenic acid as a potential target for future engineering efforts. sysbio.se These findings demonstrate the power of metabolomics to move beyond rational design and uncover non-obvious engineering strategies for enhancing the production of desired compounds like this compound. nih.govmdpi.com
Table 2: Impact of Metabolite/Gene Manipulation on this compound Production in Y. lipolytica
| Modification | Fold Increase in this compound Titer | Reference |
| Addition of Valine | 1.52 | mdpi.com |
| Addition of Uracil | 1.63 | mdpi.com |
| Addition of Serine | 1.53 | mdpi.com |
| Addition of Proline | 1.56 | mdpi.com |
| Addition of Lysine | 1.59 | mdpi.com |
| Overexpression of PanK gene | 1.49 | nih.govmdpi.com |
Computational and Systems Biology Approaches
Genome-Scale Metabolic Models for Strain Design
Genome-scale metabolic models (GSMMs) are mathematical frameworks that represent the entire set of metabolic reactions in an organism. nih.govfrontiersin.org These models are powerful tools for in silico strain design, allowing researchers to predict the effects of genetic modifications on cellular metabolism and product yield before performing laboratory experiments.
For this compound production, GSMMs of organisms like Saccharomyces cerevisiae and Zymomonas mobilis have been used to identify gene knockout and overexpression targets to channel metabolic flux towards the desired product. sysbio.senih.govfrontiersin.org By simulating the metabolic network under different genetic and environmental conditions, researchers can identify key enzymes and pathways that control the synthesis of farnesyl pyrophosphate (FPP), the direct precursor of this compound. frontiersin.orgnih.gov For example, a GSMM of S. cerevisiae was used to understand and propose strategies to further enhance β-ionone (a related terpenoid) production, which can inform this compound production strategies. frontiersin.org
Structure-Based and Machine Learning Methodologies for Receptor-Ligand Prediction
Understanding how this compound interacts with insect receptors is crucial for its application in pest control. annualreviews.organnualreviews.org Structure-based and machine learning approaches are increasingly being used to predict these interactions and to design novel, more effective semiochemicals. annualreviews.orgcolab.ws
Structural biology and in silico simulation methods provide insights into the binding of (E)-β-farnesene to odorant receptors (ORs) in aphids. annualreviews.org Although the precise structures of many aphid ORs are yet to be fully elucidated, computational models, sometimes based on homologous structures, can predict binding affinities and guide the design of new ligands. annualreviews.orgresearchgate.net Molecular docking and high-throughput screening of small molecule libraries can be performed in silico to predict novel OR ligands. annualreviews.org
Machine learning models, trained on datasets of known ligand-receptor interactions, offer a powerful alternative for predicting binding affinity. mdpi.comnih.gov These methods can learn complex relationships between chemical structures and biological activity, enabling the rapid screening of large chemical libraries for potential agonists or antagonists of aphid ORs. nih.govresearchgate.net By combining these computational approaches, researchers aim to design more stable and efficient active odorants for targeted aphid control strategies. annualreviews.orgcolab.ws
Future Directions and Research Perspectives
Addressing Bottlenecks in Microbial Production Systems for Industrial Scale-Up
The transition of β-farnesene production from laboratory to industrial scale using microbial systems presents several challenges that are the focus of ongoing research. While microbial synthesis is a promising and more sustainable alternative to chemical synthesis and plant extraction, issues of yield, efficiency, and cost remain significant hurdles. nih.gov
A primary bottleneck is the inherent complexity of microbial metabolic pathways. The synthesis of β-farnesene requires a significant diversion of carbon flux and cellular resources, including ATP and NADPH, away from primary metabolism. nih.govfrontiersin.org To address this, researchers are employing systematic metabolic engineering strategies. These include the overexpression of key enzymes in the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, which are responsible for producing the precursor molecule farnesyl pyrophosphate (FPP). frontiersin.orgmdpi.comnih.gov For instance, enhancing the expression of enzymes like HMG-CoA reductase and β-farnesene synthase has been shown to increase titers. mdpi.com Additionally, balancing the supply of cofactors such as NADPH is crucial, as an imbalance can hinder production. frontiersin.orgnih.gov
Another significant challenge lies in the toxicity of β-farnesene to the microbial hosts at high concentrations, which can inhibit cell growth and reduce productivity. Strategies to mitigate this include in situ product removal, where the β-farnesene is continuously extracted from the fermentation broth, and the engineering of more robust microbial strains with higher tolerance.
The cost of feedstocks is also a major factor in the economic viability of industrial-scale production. nih.gov Research is increasingly focused on utilizing low-cost, renewable feedstocks like lignocellulosic biomass and waste oils. mdpi.comresearchgate.net However, the inhibitors present in these feedstocks can negatively impact microbial performance, necessitating the development of strains that can tolerate or even metabolize these inhibitory compounds. energy.gov
The table below summarizes some of the key bottlenecks and the corresponding research strategies being explored to overcome them for the industrial-scale production of β-farnesene.
| Bottleneck | Research Strategies | Key Findings |
| Suboptimal Metabolic Flux | Overexpression of rate-limiting enzymes (e.g., HMG-CoA reductase, farnesene (B8742651) synthase); Balancing cofactor (NADPH) supply; Pathway compartmentalization. frontiersin.orgmdpi.comnih.govresearchgate.net | Increased titers and yields by redirecting carbon flow towards β-farnesene production. frontiersin.orgmdpi.com |
| Feedstock Cost and Inhibitors | Utilization of lignocellulosic hydrolysates and waste oils; Engineering strains for inhibitor tolerance and utilization. mdpi.comresearchgate.netenergy.gov | Successful production from alternative feedstocks, though challenges with inhibitors remain. mdpi.comfrontiersin.org |
| Product Toxicity | In situ product removal; Engineering solvent-tolerant strains. | Improved cell viability and productivity at higher β-farnesene concentrations. |
| Strain Robustness and Stability | Genome editing for stable integration of pathways; Development of robust chassis strains (e.g., Yarrowia lipolytica, Zymomonas mobilis). frontiersin.orgfrontiersin.org | Enhanced stability and performance under industrial fermentation conditions. frontiersin.orgnih.gov |
Future research will likely focus on a multi-pronged approach that integrates systems biology, synthetic biology, and process engineering to develop highly efficient and robust microbial cell factories for the cost-effective and sustainable production of β-farnesene.
Further Elucidation of Complex Biological Interactions and Signaling Pathways
Beta-farnesene plays a pivotal role as a semiochemical in intricate ecological networks, particularly in tritrophic interactions involving plants, herbivorous insects like aphids, and their natural predators. annualreviews.orgcaas.cn Future research is aimed at a deeper understanding of the molecular and neural mechanisms that govern these interactions.
A key area of investigation is the biosynthesis and regulation of (E)-β-farnesene in both plants and aphids. While the synthase genes for (E)-β-farnesene have been identified in several plant species, the specific enzymes responsible for its synthesis in aphids are yet to be fully characterized. annualreviews.org Understanding these pathways is crucial for manipulating the production of this signaling molecule for pest control purposes.
Furthermore, (E)-β-farnesene acts as an alarm pheromone for most aphid species, triggering dispersal behavior upon detection. annualreviews.orgnih.gov It also serves as a kairomone for aphid predators, attracting them to the source. annualreviews.org Research is focused on identifying and characterizing the odorant receptors (ORs) and odorant-binding proteins (OBPs) in both aphids and their predators that are specific to (E)-β-farnesene. nih.govannualreviews.org Delving into the biophysical and structural basis of these receptor-ligand interactions will provide insights into the specificity and sensitivity of detection. annualreviews.org This knowledge could enable the design of more stable and efficient synthetic analogues of (E)-β-farnesene for agricultural applications. annualreviews.org
Recent studies have also revealed that (E)-β-farnesene can regulate wing polymorphism in aphids, which has significant implications for their dispersal and population dynamics. caas.cn The signaling pathways underlying this phenomenon are a promising area for future research. Additionally, the influence of both biotic and abiotic factors on the release and perception of (E)-β-farnesene is an area that requires further exploration to understand how environmental changes might affect these delicate chemical communication systems. caas.cn
The table below outlines key research areas aimed at elucidating the complex biological roles of β-farnesene.
| Research Area | Key Questions | Potential Applications |
| Biosynthesis and Regulation | What are the specific enzymes and regulatory networks for (E)-β-farnesene synthesis in aphids? How is its production regulated in plants under herbivore attack? annualreviews.org | Development of genetically modified plants with enhanced (E)-β-farnesene emission for pest resistance. |
| Olfactory Recognition | What are the specific odorant receptors and binding proteins for (E)-β-farnesene in aphids and their predators? What is the structural basis for ligand binding and signal transduction? nih.govannualreviews.org | Design of novel, more potent, and stable analogues for use in pest management strategies. acs.orgnih.gov |
| Behavioral and Physiological Effects | How does (E)-β-farnesene regulate wing polymorphism in aphids? What are the downstream signaling pathways? caas.cn | Development of strategies to disrupt aphid dispersal and population growth. |
| Ecological Plasticity | How do environmental factors influence the production, release, and perception of (E)-β-farnesene in the ecosystem? caas.cn | Predicting and mitigating the effects of climate change on plant-insect interactions. |
By unraveling these complex biological interactions and signaling pathways, researchers hope to develop more targeted and sustainable approaches for pest control, leveraging the natural communication systems mediated by β-farnesene.
Advancements in Sustainable Production and Biorefinery Integration
The future of β-farnesene production is intrinsically linked to the principles of sustainability and the development of integrated biorefineries. The goal is to create a circular bioeconomy where renewable resources are efficiently converted into a portfolio of value-added products, with β-farnesene being a key platform chemical.
A major focus is the utilization of lignocellulosic biomass, such as agricultural and forestry residues, as a feedstock for microbial fermentation. mdpi.comdntb.gov.ua This approach avoids the use of food crops and contributes to a more sustainable production model. mdpi.com Research is underway to engineer robust microbial strains, like Yarrowia lipolytica, that can efficiently break down and ferment the complex sugars present in lignocellulosic hydrolysates. mdpi.comfrontiersin.orgdntb.gov.ua One study demonstrated the production of 7.38 g/L of β-farnesene from lignocellulosic hydrolysate using an engineered strain of Y. lipolytica. mdpi.com
Furthermore, advancements in metabolic engineering are enabling the use of other waste streams as feedstocks. For example, engineered Y. lipolytica has been shown to produce high titers of β-farnesene (up to 35.2 g/L) from waste cooking oil. researchgate.net This not only provides a low-cost carbon source but also offers a solution for waste management.
The table below highlights key advancements and future directions in the sustainable production of β-farnesene.
| Advancement | Description | Key Research Focus |
| Lignocellulosic Feedstocks | Using non-food biomass like agricultural residues to produce β-farnesene. mdpi.comdntb.gov.ua | Engineering microbes to efficiently utilize C5 and C6 sugars from lignocellulose and tolerate inhibitors. energy.govfrontiersin.org |
| Biorefinery Integration | Incorporating β-farnesene production into a multi-product biorefinery to maximize biomass value. mdpi.com | Process optimization, techno-economic analysis, and life cycle assessment of integrated systems. energy.gov |
| Waste Stream Valorization | Converting waste materials like used cooking oil into β-farnesene. researchgate.net | Enhancing microbial pathways for the metabolism of alternative carbon sources. |
| Process Intensification | Developing continuous fermentation and in situ product recovery methods. | Improving productivity, reducing operational costs, and minimizing downstream processing. |
The continued development of these sustainable production strategies will be crucial for establishing β-farnesene as a competitive, bio-based alternative to petroleum-derived chemicals and fuels, contributing to a more sustainable industrial landscape. scielo.br
Exploration of Novel Applications and Derivatives in Diverse Sectors
This compound's unique chemical structure makes it a versatile platform molecule for the synthesis of a wide array of derivatives and for use in novel applications across various industries. amyris.com Research is actively exploring new avenues to expand its market potential beyond its current uses.
In the agricultural sector, while (E)-β-farnesene is known as an aphid alarm pheromone, its inherent volatility and susceptibility to oxidation limit its direct application. acs.orgnih.gov Consequently, researchers are designing and synthesizing more stable and potent analogues. acs.orgnih.govmdpi.comsioc-journal.cn These new derivatives, some incorporating moieties like pyrazole (B372694) or 2-nitroiminohexahydro-1,3,5-triazine, have shown promising insecticidal activity, in some cases comparable to commercial insecticides. acs.orgmdpi.com The goal is to develop compounds that not only act as repellents but also have direct aphicidal effects, offering a multi-pronged approach to pest control. acs.org
The polymers and materials sector represents a significant growth area for β-farnesene. datainsightsmarket.com It can be polymerized to form polyfarnesene, a bio-based elastomer with potential applications in tires, adhesives, and sealants. chemwinfo.commdpi.com Research is focused on developing fully bio-based elastomer nanocomposites by reinforcing polyfarnesene with materials like cellulose (B213188) nanocrystals, aiming to create high-performance, sustainable materials. mdpi.com Furthermore, β-farnesene is a precursor for producing other valuable chemicals, such as squalane (B1681988) for cosmetics and lubricants. scielo.brtaylorandfrancis.com
The potential of β-farnesene and its derivatives in the pharmaceutical and food industries is also being investigated. datainsightsmarket.com For example, it is a key building block for the synthesis of Vitamin E. acs.orgnih.gov Its antimicrobial and anti-inflammatory properties suggest potential applications in food packaging and preservation. datainsightsmarket.com
The table below summarizes some of the emerging applications and derivatives of β-farnesene.
| Sector | Application/Derivative | Research Focus |
| Agriculture | Insecticidal analogues of (E)-β-farnesene. acs.orgnih.govmdpi.comsioc-journal.cn | Synthesis of more stable and potent compounds with dual repellent and aphicidal activity. acs.org |
| Polymers & Materials | Polyfarnesene elastomers, adhesives, sealants. amyris.comchemwinfo.commdpi.com | Development of bio-based nanocomposites with enhanced properties; use as a replacement for petroleum-derived monomers like butadiene and isoprene. chemwinfo.commdpi.com |
| Cosmetics & Lubricants | Squalane, emollients, biodegradable lubricants. scielo.bramyris.comtaylorandfrancis.com | Efficient chemical conversion of β-farnesene to high-value specialty chemicals. scielo.br |
| Biofuels | Renewable diesel and jet fuel. nih.govscielo.br | Improving the efficiency and cost-effectiveness of converting β-farnesene into drop-in biofuels. |
| Pharmaceuticals & Food | Precursor for Vitamin E; potential antimicrobial agent. datainsightsmarket.comacs.orgnih.gov | Exploring new synthesis pathways and evaluating the efficacy and safety of derivatives for various applications. datainsightsmarket.com |
The ongoing exploration of these novel applications and derivatives is set to solidify β-farnesene's position as a key bio-based platform chemical, driving innovation in a wide range of industrial sectors. taylorandfrancis.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
